![molecular formula C17H14ClNO2 B1350460 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 339016-33-0](/img/structure/B1350460.png)
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
Übersicht
Beschreibung
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (CB-IA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole-3-acetic acid (IAA), which is an important plant hormone. CB-IA has been studied extensively due to its potential applications in scientific research, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Novel Indoloketopiperazine Derivatives
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid is a key intermediate in the synthesis of unique indoloketopiperazine derivatives. These compounds, obtained through a specialized Ugi reaction, exhibit moderate to high yields and have potential applications in medicinal chemistry and drug design (Ghandi, Zarezadeh, & Taheri, 2012).
Anti-bacterial and Enzymatic Inhibition
In another study, 2-(1H-Indol-3-yl)acetic acid derivatives demonstrated antibacterial activities against various bacterial strains. Additionally, some of these compounds exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase. Notably, certain derivatives showed excellent anti-enzymatic potentials against Lipoxygenase, indicating potential therapeutic applications in inflammatory ailments (Rubab et al., 2017).
Synthesis of COX-2 Inhibitors
A novel synthesis method for 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective COX-2 inhibitor, was developed. This synthesis involved an innovative indole formation process and has implications for the development of new anti-inflammatory drugs (Caron et al., 2003).
Antimicrobial Activity of Novel Compounds
Research involving the synthesis and biological evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide revealed notable antimicrobial activities. The compounds exhibited efficacy against various microorganisms, suggesting their utility in antimicrobial treatments (Muralikrishna et al., 2014).
Antioxidant Evaluation
A study focused on the antioxidant activities of indole-3-acetic acid analogues, derived from the reaction of 2-(1H-indol-3-yl)acetyl chloride with aniline and substituted anilines. Among these analogues, certain compounds demonstrated significant antioxidant activity, offering insights into the development of new antioxidant agents (Naik, Kumar, & Harini, 2011).
Wirkmechanismus
Mode of Action
Indole derivatives, including our compound of interest, exhibit a wide range of activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects . The mode of action likely involves binding to specific receptors or enzymes, leading to downstream effects. For instance:
Biochemische Analyse
Biochemical Properties
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Additionally, these compounds can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of enzymes involved in the synthesis of viral RNA, thereby exhibiting antiviral properties . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, such as prolonged inhibition of cell proliferation or sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, it may cause toxic or adverse effects, such as liver toxicity or gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage may lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . For instance, specific transporters may mediate the uptake of the compound into cells, while binding proteins may help in its distribution within tissues. The localization and accumulation of this compound can affect its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its ability to modulate cellular processes and pathways.
Eigenschaften
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-5-3-4-12(8-14)10-19-11-13(9-17(20)21)15-6-1-2-7-16(15)19/h1-8,11H,9-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMTIGPMYJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377381 | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339016-33-0 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339016-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






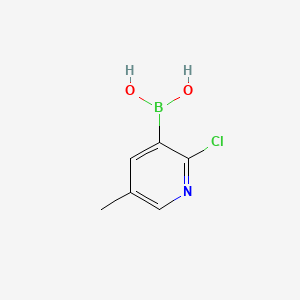
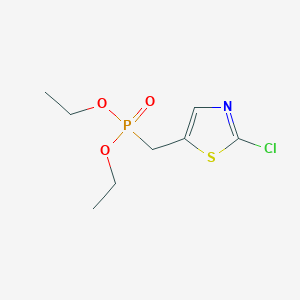


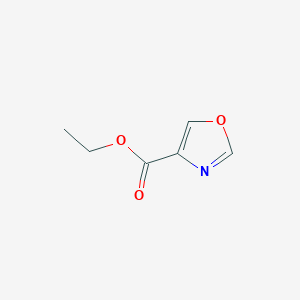
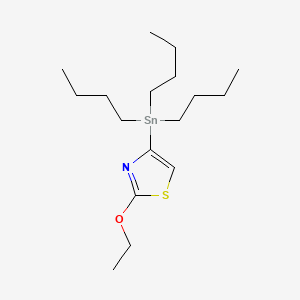

![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)
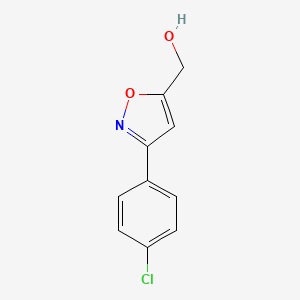
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)
